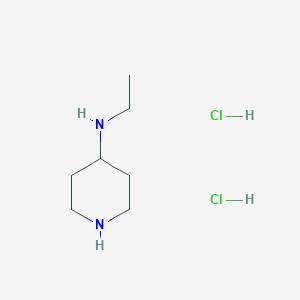
(6-Chloronaphthalen-2-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloronaphthalen-2-yl)methanamine;hydrochloride: is a chemical compound with the molecular formula C₁₁H₁₀ClN·HCl and a molecular weight of 228.12 g/mol. It is a derivative of naphthalene, featuring a chlorine atom at the 6-position and an amine group attached to the 2-position of the naphthalene ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloronaphthalen-2-yl)methanamine;hydrochloride typically involves the following steps:
Nitration: : Naphthalene is nitrated to produce 2-nitronaphthalene.
Reduction: : The nitro group in 2-nitronaphthalene is reduced to an amine group, forming 2-aminonaphthalene.
Chlorination: : 2-aminonaphthalene undergoes chlorination to introduce a chlorine atom at the 6-position, resulting in 6-chloronaphthalen-2-ylamine.
Acetylation: : The amine group is acetylated to protect it during subsequent reactions.
Hydrolysis: : The acetyl group is removed by hydrolysis, yielding This compound .
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow reactors and large-scale chemical reactors to ensure efficient and cost-effective synthesis. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
(6-Chloronaphthalen-2-yl)methanamine;hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction: : Reduction reactions can be used to convert the amine group to other functional groups.
Substitution: : The chlorine atom can be substituted with other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Various nucleophiles and electrophiles are employed to achieve substitution reactions.
Major Products Formed
Oxidation: : Naphthalene-2-carboxylic acid derivatives.
Reduction: : Amines and amides.
Substitution: : Chlorinated naphthalene derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
(6-Chloronaphthalen-2-yl)methanamine;hydrochloride: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound is utilized in the study of biological systems and the development of new drugs.
Medicine: : It serves as a precursor for the synthesis of pharmaceuticals and other therapeutic agents.
Industry: : It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (6-Chloronaphthalen-2-yl)methanamine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
(6-Chloronaphthalen-2-yl)methanamine;hydrochloride: is compared with other similar compounds, such as:
Naphthalene-2-ylmethanamine: : Lacks the chlorine atom.
6-Chloronaphthalene-2-ol: : Contains a hydroxyl group instead of an amine group.
2-Aminonaphthalene: : Does not have a chlorine atom.
The presence of the chlorine atom and the amine group in This compound makes it unique and suitable for specific applications where these functional groups are required.
Eigenschaften
IUPAC Name |
(6-chloronaphthalen-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN.ClH/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11;/h1-6H,7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLQCAJANSYXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide](/img/structure/B2971435.png)

![4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate](/img/structure/B2971437.png)

![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2971439.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2971442.png)
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2971444.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2971445.png)



![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide](/img/structure/B2971457.png)
